N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two methyl groups at positions 4 and 5 of the benzothiazole ring and a propanamide group at position 2
Mechanism of Action
Target of Action
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide, also known as N-(4,5-dimethylbenzo[d]thiazol-2-yl)propionamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the disruption of the cell wall biosynthesis of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . The disruption of this pathway prevents the bacteria from maintaining their cell wall, which is crucial for their survival and proliferation .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis due to the disruption of their cell wall biosynthesis . This leads to a decrease in the bacterial load and potentially to the resolution of the tuberculosis infection .
Action Environment
The action of this compound, like other benzothiazole derivatives, can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the bacterial strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide can be achieved through various synthetic pathways. One common method involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with propanoyl chloride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the formation of the benzothiazole ring followed by functionalization at specific positions. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at positions 4 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
N-(1,3-benzothiazol-2-yl)arylamides: Studied for their antibacterial activity.
Benzothiazole sulfonamides: Investigated for their potential as carbonic anhydrase inhibitors.
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the dimethyl groups at positions 4 and 5 enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-10(15)13-12-14-11-8(3)7(2)5-6-9(11)16-12/h5-6H,4H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBPBWGSEDSCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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